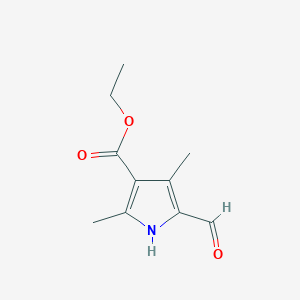

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h5,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDISALBEIGGPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176417 | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-59-9 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pivotal intermediate in synthetic organic chemistry, most notably in the synthesis of high-value pharmaceutical compounds such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its role in medicinal chemistry, particularly in the context of the Sunitinib signaling pathway. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Chemical Properties and Identification

This compound is a beige to light brown crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [2][3] |

| Molecular Weight | 195.22 g/mol | [2][4] |

| CAS Number | 2199-59-9 | [2][4] |

| Appearance | Beige to light brown crystalline powder | [1] |

| Melting Point | 165 °C (recrystallized from Ethanol) | [5] |

| Boiling Point | 358.4 °C at 760 mmHg | [4] |

| Density | 1.173 g/cm³ | [4] |

| Flash Point | 170.5 °C | [4] |

Solubility

| Solvent | Solubility | Source(s) |

| DMSO | Slightly soluble | [4] |

| Methanol | Slightly soluble | [4] |

Further solubility studies in a wider range of organic solvents are recommended for specific applications.

Spectroscopic Data

¹H NMR Spectroscopy

A proton NMR spectrum of this compound in DMSO-d₆ shows the following signals:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 1.25 ppm | triplet | 3H | -CH₂CH₃ |

| 2.44 ppm | singlet | 3H | Pyrrole-CH₃ |

| 2.48 ppm | singlet | 3H | Pyrrole-CH₃ |

| 4.16 ppm | quartet | 2H | -CH₂ CH₃ |

| 9.59 ppm | singlet | 1H | -CHO |

| 12.15 ppm | broad singlet | 1H | N-H |

Mass Spectrometry

Mass spectrometry data indicates a mass-to-charge ratio (m/z) of 195 [M+1], which corresponds to the protonated molecule.

Synthesis Protocols

Synthesis from Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol details a common and high-yielding synthesis method.

3.1.1. Experimental Workflow

Caption: Synthesis workflow for this compound.

3.1.2. Detailed Methodology

-

In a suitable reaction vessel, combine dimethylformamide (DMF, 322 g) and dichloromethane (3700 mL).

-

Cool the mixture to 4°C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 684 g) to the cooled mixture while stirring.

-

Add solid ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (670 g) in portions over 15 minutes, ensuring the reaction temperature does not exceed 18°C.

-

Heat the reaction mixture to reflux and maintain for 1 hour.

-

Cool the mixture to 10°C and then rapidly add 1.6 L of ice water, allowing the temperature to rise to 15°C.

-

With vigorous stirring, add 10N hydrochloric acid (1.6 L), which will cause the temperature to rise to approximately 22°C.

-

Allow the mixture to stand for 30 minutes to separate the aqueous and organic layers.

-

Separate the layers and adjust the pH of the aqueous phase to 12-13 with 10N potassium hydroxide (approximately 3.8 L), maintaining the temperature at 55°C during the addition.

-

Cool the mixture to 10°C and stir for 1 hour.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid product four times with water.

-

Dry the product to yield this compound as a yellow solid.[4]

Alternative Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[6][7] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6][7]

3.2.1. General Reaction Scheme

Caption: Vilsmeier-Haack formylation of a pyrrole substrate.

Role in Drug Development: Sunitinib Signaling Pathway

This compound is a crucial intermediate in the synthesis of Sunitinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[8] Sunitinib's primary mechanism of action involves the inhibition of signaling pathways associated with vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][9] This dual inhibition disrupts tumor angiogenesis and proliferation.[1][9]

Sunitinib's Mechanism of Action

Sunitinib competes with ATP for the binding site on the intracellular kinase domain of VEGFR and PDGFR.[1] This prevents the autophosphorylation of the receptors, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[10][11]

Caption: Simplified Sunitinib signaling pathway inhibition.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the functional groups present on the pyrrole ring. The formyl group is susceptible to nucleophilic attack and can undergo reactions typical of aldehydes. The pyrrole ring itself is electron-rich and can participate in electrophilic aromatic substitution reactions, although the existing substituents will direct the position of further substitution. The ester group can be hydrolyzed under acidic or basic conditions.

For optimal stability, the compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined chemical properties and versatile reactivity make it an essential building block for the synthesis of complex molecules. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 4. This compound | 2199-59-9 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] this compound | Semantic Scholar [semanticscholar.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. innospk.com [innospk.com]

- 9. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Physical Properties of 2,4-Diamino-6-chloropyrimidine (CAS 156-83-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Diamino-6-chloropyrimidine is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Minoxidil, an antihypertensive vasodilator also widely used to treat hair loss.[1][2] Its chemical structure, featuring a pyrimidine ring with amino and chloro substituents, imparts specific reactivity that is leveraged in the development of new chemical entities.[3] This guide provides a comprehensive overview of the physical properties of 2,4-Diamino-6-chloropyrimidine, along with general experimental protocols for their determination and relevant synthesis pathways.

Core Physical and Chemical Properties

The physical and chemical characteristics of 2,4-Diamino-6-chloropyrimidine are fundamental to its handling, reaction kinetics, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 156-83-2 |

| Molecular Formula | C₄H₅ClN₄ |

| Molecular Weight | 144.56 g/mol [4] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 199-202 °C[3] |

| Boiling Point | 438.3 ± 48.0 °C at 760 mmHg |

| Density | 1.564 g/cm³ |

| pKa | 3.66 ± 0.10 (Predicted) |

| Property | Value |

| Solubility | Soluble in water, with greater solubility in organic solvents such as ethanol and methanol.[2] |

| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C |

| Refractive Index | 1.702 |

| Flash Point | 218.9 °C |

Experimental Protocols for Physical Property Determination

The following sections outline generalized experimental methodologies for determining the key physical properties of solid organic compounds like 2,4-Diamino-6-chloropyrimidine.

1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.[5][6]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.[7]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[5][7]

-

2. Boiling Point Determination

While 2,4-Diamino-6-chloropyrimidine is a solid at room temperature, its boiling point is a reported physical property. It is important to note that the compound may decompose at high temperatures.[3] A common method for determining the boiling point of a small sample of a high-boiling liquid (or a molten solid) is the capillary method.

-

Apparatus: Thiele tube or other heating bath, small test tube, capillary tube (sealed at one end), thermometer.[8]

-

Procedure:

-

A small amount of the substance is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the substance.[9]

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[8]

-

As the temperature rises, air trapped in the capillary tube will bubble out.[8]

-

The boiling point is the temperature at which, upon slow cooling, the liquid is drawn up into the capillary tube.[8]

-

3. Solubility Determination

Solubility provides insights into the polarity and potential intermolecular interactions of a compound.

-

Apparatus: Test tubes, spatula, vortex mixer (optional).

-

Procedure:

-

A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.[10]

-

A specific volume of the solvent (e.g., 1 mL) is added.[11]

-

The mixture is agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period.[11]

-

The sample is observed to determine if it has completely dissolved. If it has, it is deemed soluble. If not, it is insoluble. The test can be repeated with various solvents (e.g., water, ethanol, methanol, etc.).[12]

-

4. Density Determination

The density of a solid can be determined using the displacement method.

-

Apparatus: Graduated cylinder, analytical balance.

-

Procedure:

-

A known mass of the solid compound is weighed using an analytical balance.

-

A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The new volume is recorded. The difference between the final and initial volumes represents the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its volume.

-

Synthetic Pathways and Workflows

2,4-Diamino-6-chloropyrimidine is a key building block in organic synthesis. Below are graphical representations of its synthesis and its subsequent use in the production of Minoxidil.

Caption: Synthesis of 2,4-Diamino-6-chloropyrimidine.

The synthesis of 2,4-Diamino-6-chloropyrimidine is typically achieved through the chlorination of 2,4-diamino-6-hydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride.[13] The reaction is generally carried out at an elevated temperature.[13]

Caption: Key steps in the synthesis of Minoxidil.

In the synthesis of Minoxidil, 2,4-diamino-6-chloropyrimidine is first oxidized to form 2,6-diamino-4-chloropyrimidine-1-oxide.[14] This intermediate then undergoes a condensation reaction with piperidine to yield the final product, Minoxidil.[14]

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. medpharma12.com [medpharma12.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN107235919B - Process for synthesizing minoxidil - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a pivotal chemical intermediate. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, and its significant applications in pharmaceutical development.

Chemical Identity and Nomenclature

The compound, commonly known as 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, is systematically named according to IUPAC nomenclature.

-

Synonyms: 2,4-dimethyl-3-ethoxycarbonyl-5-formylpyrrole, 4-Ethoxycarbonyl-3,5-dimethylpyrrole-2-carboxaldehyde, Sunitinib Impurity 52[1][2][7]

Physicochemical and Spectroscopic Data

The key physical, chemical, and crystallographic properties are summarized below for easy reference.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 195.21 g/mol | [1] |

| Appearance | Brown to light brown crystalline powder | [4][7] |

| Melting Point | 165 °C | [8] |

| Boiling Point | 358.4 °C at 760 mmHg | [7][8] |

| Density | 1.173 g/cm³ | [7] |

| Flash Point | 170.5 °C | [7][8] |

| Purity | ≥ 99% (HPLC) | [4] |

| Storage Conditions | 0-8°C | [4] |

Table 2: Spectroscopic Data

| Type | Data | Source(s) |

| ¹H-NMR (DMSO-d6) | δ 1.25 (t, 3H, CH₃), 2.44, 2.48 (2s, 23H, 2*CH₃), 4.16 (q, 2H, CH₂), 9.59 (s, 1H, CHO), 12.15 (br s, 1H, NH) | [3] |

| Mass Spectrometry | m/z 195 [M+1] | [3] |

Table 3: Crystallographic Data

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [9][10] |

| Space Group | P2₁/n | [10] |

| Cell Dimensions | a = 3.9830 (8) Å, b = 15.572 (3) Å, c = 16.213 (3) Å, β = 96.96 (3)° | [9][10] |

| Volume | 998.2 (3) ų | [9][10] |

| Z | 4 | [9][10] |

Experimental Protocols: Synthesis Methodologies

This compound is primarily synthesized via the Vilsmeier-Haack formylation reaction. Below are detailed protocols derived from published methods.

Protocol 1: Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This procedure is a common industrial method for producing the title compound.

-

Reagent Preparation: Mix dimethylformamide (DMF, 322 g) with dichloromethane (3700 mL) in a suitable reaction vessel.[3]

-

Vilsmeier Reagent Formation: Cool the mixture to 4 °C using an ice bath. Slowly add phosphorus trichloride (684 g) while stirring to form the Vilsmeier reagent.[3]

-

Addition of Starting Material: Add solid ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (670 g) in portions over 15 minutes. Maintain the reaction temperature below 18 °C during this addition.[3]

-

Reaction: Heat the mixture to reflux and maintain for 1 hour.[3]

-

Work-up: Cool the reaction mixture to 10 °C and rapidly add 1.6 L of ice water, followed by 1.6 L of 10N hydrochloric acid with vigorous stirring.[3] Allow the phases to separate for 30 minutes.

-

Basification and Isolation: Adjust the pH of the aqueous phase to 12-13 with 10N potassium hydroxide (approx. 3.8 L), maintaining the temperature at 55 °C.[3]

-

Crystallization and Filtration: Cool the mixture to 10 °C and stir for 1 hour to allow the product to crystallize.[3] Collect the resulting yellow solid by vacuum filtration and wash it four times with water to yield the final product (778 g, 100% yield).[3]

Protocol 2: Synthesis from 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

An alternative laboratory-scale synthesis.

-

Deprotection: Stir a mixture of 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (30 mmol) in trifluoroacetic acid (40 ml) for 5 minutes and warm to 313 K (40 °C).[9]

-

Formylation: Cool the mixture to 268 K (-5 °C) and add triethyl orthoformate (45 mmol) all at once.[9]

-

Reaction: Stir the mixture for approximately 1 minute, remove it from the cooling bath, and continue stirring for 1 hour at ambient temperature.[9]

-

Isolation: Remove the trifluoroacetic acid by rotary evaporation. Quench the residue by adding it to 200 g of ice to precipitate the product.[9]

Role in Pharmaceutical Development and Drug Design

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).

-

Intermediate for Sunitinib: Its most prominent application is as a key intermediate in the synthesis of Sunitinib (marketed as Sutent).[11][12] Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[12]

-

RTK Inhibitor Synthesis: The compound is broadly used as an intermediate for various receptor tyrosine kinase (RTK) inhibitors and their metabolites.[3][7][13]

-

Other Applications: Its unique pyrrole structure makes it valuable in creating new compounds with specific biological activities.[4] It has been utilized in research for developing pharmaceuticals targeting neurological disorders and in the synthesis of agrochemicals like pesticides and herbicides.[4]

Visualized Workflows and Relationships

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of the target compound.

Caption: Vilsmeier-Haack synthesis workflow for the target compound.

Role as a Pharmaceutical Intermediate

This diagram shows the logical relationship of the compound as a precursor to the anticancer drug Sunitinib, which targets receptor tyrosine kinases.

References

- 1. This compound | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 2199-59-9 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 6. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 7. This compound CAS 2199-59-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. echemi.com [echemi.com]

- 9. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. innospk.com [innospk.com]

- 12. nbinno.com [nbinno.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide on Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: A Keystone Intermediate in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly functionalized pyrrole derivative of significant interest in medicinal chemistry and pharmaceutical development. While not recognized for its direct biological activity, its "mechanism of action" is critically defined by its role as a versatile and essential building block in the synthesis of potent therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its functional role as a key intermediate, primarily illustrated through its application in the synthesis of the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib. This document aims to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering insights into the utilization of this pivotal molecule.

Chemical and Physical Properties

This compound is a stable crystalline solid. Its structure, featuring a pyrrole core with formyl, ethyl carboxylate, and methyl substituents, provides multiple reactive sites for synthetic transformations.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| CAS Number | 2199-59-9 | [2] |

| Appearance | Brown to light brown crystalline powder | [3] |

| Melting Point | 165 °C | [3] |

| Boiling Point | 358.4 °C at 760 mmHg | [3] |

| Density | 1.173 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, 2,4-dimethyl-3-ethoxycarbonyl-5-formylpyrrole, Sunitinib Impurity 52 | [2] |

Synthesis Protocols

The synthesis of this compound is well-documented, with the Vilsmeier-Haack reaction being a common and efficient method. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole.

Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol describes the formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to yield the title compound.

Experimental Protocol:

-

Reagent Preparation: In a reaction vessel equipped with a stirrer and under an inert atmosphere, dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.

-

Reaction Mixture: A solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a suitable solvent (e.g., dichloromethane) is then added to the Vilsmeier reagent.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to allow for the completion of the formylation reaction.[4]

-

Work-up and Isolation: The reaction is quenched by the addition of an aqueous solution of a base, such as sodium carbonate, and heated to reflux.[4] After cooling, the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain a high-purity crystalline solid.

Caption: Synthetic workflow for the formylation of a pyrrole precursor.

Mechanism of Action: A Strategic Synthetic Intermediate

Extensive literature review reveals that this compound is not primarily investigated for its own biological activities. Instead, its significance lies in its role as a crucial intermediate in the synthesis of pharmacologically active compounds.[3][5][6] Therefore, its "mechanism of action" is best understood in the context of enabling the synthesis of drugs that have well-defined mechanisms of action.

The pyrrole scaffold, in general, is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[7][8][9] Derivatives of pyrrole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[7]

Role in the Synthesis of Sunitinib

A prime example of the functional importance of this compound is its use in the synthesis of Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[10]

The synthesis of Sunitinib utilizes this compound as a key starting material. The formyl and ethyl carboxylate groups on the pyrrole ring serve as handles for subsequent chemical modifications that ultimately lead to the final complex structure of Sunitinib.[1]

Caption: The role of the intermediate in Sunitinib's therapeutic action.

The Mechanism of Sunitinib: The Functional Outcome

Sunitinib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis, and metastatic progression. These include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks the signaling pathways that lead to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and angiogenesis. Their inhibition by Sunitinib contributes to its anti-tumor effects.

-

Stem Cell Factor Receptor (KIT): KIT is a key driver in certain cancers, such as gastrointestinal stromal tumors. Sunitinib's inhibition of KIT is crucial for its efficacy in these malignancies.

-

Fms-like tyrosine kinase 3 (FLT3): FLT3 is often mutated in acute myeloid leukemia, and its inhibition by Sunitinib is being explored in this context.

By blocking the ATP binding site of these kinases, Sunitinib prevents their phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and survival, and the induction of apoptosis in tumor cells.

Conclusion

This compound is a molecule of significant synthetic utility rather than direct biological activity. Its primary mechanism of action is to serve as a versatile and indispensable intermediate in the construction of complex and potent pharmaceutical agents. The synthesis of the multi-targeted RTK inhibitor Sunitinib stands as a testament to the pivotal role of this compound in modern drug discovery and development. For researchers and professionals in the pharmaceutical industry, a thorough understanding of the chemistry and synthetic applications of this key intermediate is essential for the continued development of novel and effective therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 2199-59-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 2199-59-9 [m.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. A review article on biological importance of pyrrole [wisdomlib.org]

- 8. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the History of a Key Pharmaceutical Building Block: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a polysubstituted pyrrole derivative, has emerged as a molecule of significant interest in the pharmaceutical industry. Its primary claim to fame lies in its role as a crucial intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers. This technical guide delves into the historical discovery and the evolution of the synthesis of this important compound, providing a comprehensive overview for researchers and professionals in the field of drug development and organic chemistry. While its recent applications are well-documented, tracing the initial discovery of this specific molecule requires a journey through the foundational principles of pyrrole chemistry.

The Genesis of Pyrrole Synthesis: A Historical Context

The story of this compound is intrinsically linked to the broader history of pyrrole synthesis. The late 19th century witnessed groundbreaking work that laid the foundation for constructing the pyrrole ring, a fundamental heterocyclic scaffold in numerous natural products and synthetic compounds.

Two pivotal named reactions from this era are the Knorr Pyrrole Synthesis and the Paal-Knorr Pyrrole Synthesis .

-

Knorr Pyrrole Synthesis (1884): Developed by Ludwig Knorr, this method involves the condensation of an α-amino-ketone with a β-ketoester. This reaction proved to be a versatile tool for the preparation of a wide array of substituted pyrroles.

-

Paal-Knorr Pyrrole Synthesis (1884): Independently discovered by Carl Paal and Ludwig Knorr, this synthesis provides a straightforward route to pyrroles through the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

These seminal discoveries opened the door for chemists to explore the vast chemical space of pyrrole derivatives, setting the stage for the eventual synthesis of more complex structures like this compound.

The Emergence of this compound

While a definitive "discovery" paper pinpointing the very first synthesis of this compound remains elusive in early literature, its synthesis is a logical extension of established pyrrole chemistry. The molecule is essentially a derivative of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate , a compound accessible through modifications of the Knorr synthesis. The introduction of the formyl group at the 5-position is a key structural feature, and historical methods for the formylation of activated aromatic rings like pyrroles were well-established by the mid-20th century.

The most probable historical route to this compound involves a two-step process:

-

Synthesis of the Pyrrole Core: The initial step would be the synthesis of the precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

-

Formylation of the Pyrrole Ring: The subsequent introduction of the formyl group onto the pyrrole ring.

Several classical formylation reactions could have been employed for this transformation, with the Vilsmeier-Haack reaction being a particularly suitable and widely used method for electron-rich heterocycles like pyrroles.

Key Synthetic Methodologies: From Historical to Modern

The synthesis of this compound has evolved over time, with modern methods focusing on efficiency, scalability, and purity, largely driven by its application in the pharmaceutical industry.

Historical Synthetic Approach: A Plausible Pathway

A likely historical synthesis would have followed the pathway outlined below. This pathway is constructed based on the foundational principles of pyrrole chemistry prevalent in the 20th century.

Spectral and Synthetic Profile of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in pharmaceutical synthesis. The information is presented to facilitate its use in research, development, and quality control.

Core Spectral Data

The following tables summarize the key spectral data for this compound, providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.15 | br s | 1H | NH |

| 9.59 | s | 1H | CHO |

| 4.16 | q | 2H | -OCH₂CH₃ |

| 2.48 | s | 3H | 2-CH₃ or 4-CH₃ |

| 2.44 | s | 3H | 2-CH₃ or 4-CH₃ |

| 1.25 | t | 3H | -OCH₂CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 178.5 | CHO |

| 165.0 | C=O (ester) |

| 142.1 | C5 |

| 135.8 | C2 |

| 128.9 | C4 |

| 118.6 | C3 |

| 59.8 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

| 12.1 | 2-CH₃ |

| 10.8 | 4-CH₃ |

Note: This is a predicted spectrum generated from chemical shift simulation. Experimental data was not available in the searched literature.

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3430 | N-H Stretch |

| 2980 | C-H Stretch (aliphatic) |

| 1710 | C=O Stretch (ester) |

| 1660 | C=O Stretch (aldehyde) |

| 1580 | C=C Stretch (pyrrole ring) |

| 1450 | C-H Bend (aliphatic) |

| 1250 | C-O Stretch (ester) |

Note: This is a predicted spectrum. Experimental data was not available in the searched literature.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 195 | [M+H]⁺ |

Experimental Protocols

A prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol outlines the formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Materials:

-

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Water

-

10N Hydrochloric acid

-

10N Potassium hydroxide

Procedure:

-

A solution of dimethylformamide in dichloromethane is prepared and cooled in an ice bath to approximately 4 °C.

-

Phosphorus oxychloride is added slowly to the cooled DMF solution while maintaining the temperature.

-

Solid Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is then added portion-wise, ensuring the reaction temperature does not exceed 18 °C.

-

The reaction mixture is heated to reflux and maintained for one hour.

-

After reflux, the mixture is cooled, and ice water is added rapidly.

-

Vigorous stirring is initiated, and 10N hydrochloric acid is added.

-

The mixture is allowed to stand for phase separation.

-

The aqueous phase is isolated, and its pH is adjusted to 12-13 with 10N potassium hydroxide, keeping the temperature around 55 °C.

-

The mixture is then cooled to 10 °C and stirred for one hour to facilitate precipitation.

-

The resulting solid product is collected by vacuum filtration and washed with water.

-

The product is dried to yield this compound as a yellow solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

An In-depth Technical Guide on the Solubility of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a detailed experimental protocol for its determination.

Introduction

This compound (CAS No. 2199-59-9) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including receptor tyrosine kinase (RTK) inhibitors. Its solubility characteristics are critical for reaction kinetics, purification, and formulation development. This guide aims to consolidate the known qualitative solubility information and provide a robust experimental framework for obtaining quantitative data.

Qualitative Solubility Data

Existing literature and chemical databases provide limited qualitative solubility information for this compound. The compound is generally described as a brown to light brown crystalline powder.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

Note: "Slightly soluble" indicates that a small amount of the compound will dissolve in the solvent, but precise quantitative data is not provided.

Proposed Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a detailed experimental protocol based on the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis is presented below. This method is reliable for determining the equilibrium solubility of a compound in various solvents.

3.1. Materials and Equipment

-

This compound (purity ≥ 99%)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide, ethyl acetate) of analytical grade

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

3.3. Detailed Methodology

Step 1: Preparation of a Stock Solution and Calibration Curve

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions from the stock solution to prepare at least five standard solutions of varying, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which must be determined by scanning the UV-Vis spectrum of a dilute solution of the compound.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.99.

Step 2: Shake-Flask Equilibration

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at the bottom.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, indicated by a constant concentration in the supernatant.

Step 3: Sample Preparation

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility readings.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the previously generated calibration curve.

Step 4: UV-Vis Analysis

-

Measure the absorbance of the diluted supernatant at the predetermined λmax.

-

Use a sample of the pure solvent as a blank to zero the spectrophotometer.

Step 5: Data Analysis

-

Using the equation from the calibration curve, calculate the concentration of the diluted supernatant.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the chosen solvent at the specified temperature.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Logical Relationship for Solubility Prediction

The solubility of a compound is governed by its physicochemical properties and the properties of the solvent. The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of the compound.

Conclusion

References

Stability and Storage of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including receptor tyrosine kinase (RTK) inhibitors like Sunitinib.[1][2][3] Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and drug development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2199-59-9 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | Beige to light brown crystalline powder |

| Purity | ≥ 99% (HPLC) |

| Storage Temperature | 2-8°C (Refrigerator) |

(Data sourced from various chemical suppliers)[1][4]

Recommended Storage and Handling

To maintain the integrity and purity of this compound, proper storage and handling are essential.

Storage Conditions:

-

Temperature: The compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[1] Some suppliers recommend storage at 0-8°C.[4]

-

Atmosphere: Store in a tightly closed container in a dry and well-ventilated place.[5]

-

Light: While not explicitly stated in all safety data sheets, it is good practice to protect the compound from light, as pyrrole derivatives can be photolabile.[5][6]

Handling Precautions:

-

Handle in a well-ventilated area.[5]

-

Avoid formation of dust and aerosols.[5]

-

Use personal protective equipment, including gloves and safety glasses.

-

Avoid contact with skin and eyes.[5]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, potential degradation pathways can be inferred based on the chemical structure and the known reactivity of related pyrrole compounds. The primary sites for degradation are the ester and formyl functional groups, as well as the pyrrole ring itself.

Pyrrole derivatives are known to be susceptible to:

-

Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and alkaline conditions, which would yield the corresponding carboxylic acid.[1]

-

Oxidation: The pyrrole ring and the formyl group can be susceptible to oxidation. Pyrroles, in general, are electron-rich and can react with atmospheric oxygen or other oxidizing agents.

-

Photodegradation: Pyrrole-containing compounds can be photolabile and may degrade upon exposure to light.[5][6] Studies on other pyrrole derivatives have shown that they can undergo photodegradation.[6]

Experimental Protocols for Stability Testing

For researchers needing to perform formal stability studies, a forced degradation protocol is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

The following is a general protocol for conducting a forced degradation study, based on ICH guidelines and literature on related compounds.[7][8]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a specified period. At various time points, withdraw an aliquot and dilute with the mobile phase.

-

Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified period. Also, expose a solution of the compound to the same conditions. After the specified time, dissolve the solid sample and dilute the solution sample with the mobile phase for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., UV and visible light) for a defined duration. A control sample should be kept in the dark under the same temperature conditions. After exposure, prepare the samples for analysis by diluting with the mobile phase.

3. Sample Analysis:

-

Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 225 nm).[1]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Quantitative data from stability studies should be tabulated to facilitate comparison and analysis. The following table is a template for recording such data.

| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants | Major Degradant (RT) |

| Control | 24 | |||||

| 0.1 M HCl (60°C) | 24 | |||||

| 0.1 M NaOH (60°C) | 24 | |||||

| 3% H₂O₂ (RT) | 24 | |||||

| Thermal (80°C) | 24 | |||||

| Photolytic | 24 |

Synthesis Workflow

The synthesis of this compound is a multi-step process. A general workflow for a common synthetic route is depicted below.[3]

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C) in a dry, well-ventilated, and light-protected environment. However, due to the presence of ester and formyl functional groups on a pyrrole ring, it is potentially susceptible to degradation via hydrolysis, oxidation, and photolysis. For applications where stability is a critical parameter, it is imperative to conduct forced degradation studies to understand its degradation profile and to develop a validated stability-indicating analytical method for its accurate quantification. The protocols and information provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important pharmaceutical intermediate.

References

- 1. oatext.com [oatext.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 2199-59-9 [m.chemicalbook.com]

- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]

- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mcneill-group.org [mcneill-group.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. scispace.com [scispace.com]

A Comprehensive Technical Guide to Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib. This document covers its chemical synonyms, physical and chemical properties, detailed experimental protocols for its synthesis and subsequent use, and the biological signaling pathways associated with its derivatives.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided in the table below for easy reference.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 2199-59-9[1][2][3][4] |

| Molecular Formula | C10H13NO3[1][2][3] |

| Molecular Weight | 195.22 g/mol [2] |

| Common Synonyms | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester[1][2][3] |

| 2,4-dimethyl-3-ethoxycarbonyl-5-formylpyrrole[1] | |

| 4-Ethoxycarbonyl-3,5-dimethylpyrrole-2-carboxaldehyde[4][5] | |

| Ethyl 2,4-dimethyl-5-formylpyrrole-3-carboxylate[5] | |

| Other Identifiers | NSC 13426[1][5] |

| MFCD00030352[1][2] | |

| DTXSID60176417[1][5] |

Physicochemical and Crystallographic Data

A summary of the key physicochemical and crystallographic data for this compound is presented below.

| Property | Value | Reference |

| Appearance | Brown to light brown crystalline powder | [2] |

| Melting Point | 165 °C (from Ethanol) | [5] |

| Boiling Point | 358.4 ± 42.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Crystal System | Monoclinic | [6] |

| Space Group | P21/n | |

| Unit Cell Dimensions | a = 3.9830(8) Å, b = 15.572(3) Å, c = 16.213(3) Å, β = 96.96(3)° | [6] |

| Volume | 998.2(3) ų | [6] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its subsequent conversion to a key precursor of Sunitinib.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrroles.[7][8][9][10]

Reaction Scheme:

A simplified reaction scheme for the Vilsmeier-Haack formylation.

Experimental Procedure:

-

To a solution of N,N-Dimethylformamide (DMF) (1.10 g, 0.015 mol) in 30 mL of CH2Cl2, add phosphorus oxychloride (POCl3) (2.30 g, 0.015 mol) dropwise while stirring on an ice-water bath.[11]

-

To this mixture, add a solution of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (2.51 g, 0.015 mol) in CH2Cl2.[11]

-

After the addition, allow the reaction mixture to stir at room temperature for 4 hours.[11]

-

Quench the reaction by adding a 10% aqueous solution of Na2CO3 (80 mL).[11]

-

Reflux the mixture for 30 minutes, then cool it to room temperature.[11]

-

Extract the product with CH2Cl2 (3 x 10 mL).[11]

-

Dry the combined organic layers over anhydrous Na2SO3 and evaporate the solvent under reduced pressure to yield the crude product.[11]

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Hydrolysis to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, a crucial intermediate for the synthesis of Sunitinib.[12]

Experimental Procedure:

-

Dissolve this compound (0.6 kg, 3.09 mol) in methanol (2.0 L).[13]

-

Add an aqueous solution of potassium hydroxide (prepared by dissolving 450 g of KOH in 1.8 L of water).[13]

-

Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.[13]

-

After completion, cool the reaction mixture and adjust the pH to precipitate the carboxylic acid.[13]

-

Filter the precipitate, wash with water, and dry to obtain 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[12][13]

Synthesis of Sunitinib from 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid Amide

The carboxylic acid is first converted to its N-(2-diethylaminoethyl)amide, which is then condensed with 5-fluoro-1,3-dihydroindol-2-one to yield Sunitinib.

Experimental Workflow:

Workflow for the synthesis of Sunitinib.

Experimental Procedure (Amide Formation):

-

To a stirred slurry of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 kg, 5.98 mol), add hydroxybenzotriazole (HOBt) (0.969 kg) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.6 kg, 8.34 mol) in tetrahydrofuran (15 L) at 25-30 °C.

-

Add triethylamine (1.162 kg, 11.48 mol) to the mixture and stir.

-

Add N,N-diethylethylenediamine and continue stirring to form the amide.

Experimental Procedure (Condensation to Sunitinib):

-

A mixture of 5-fluoro-1,3-dihydro-indol-2-one (1 g), 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid-(2-diethylaminoethyl) amide (1.8 g), and methanol (20 ml) is prepared.

-

A catalytic amount of pyrrolidine or methanolic hydrochloride (10%, 0.3 ml) is added.[14]

-

The reaction mixture is refluxed for 2 hours and then cooled to room temperature.[14]

-

The precipitated product is filtered, washed, and neutralized to yield Sunitinib.[14]

Biological Context: Receptor Tyrosine Kinase (RTK) Signaling

This compound is a precursor to Sunitinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[15] RTKs are crucial cell surface receptors that regulate key cellular processes, including growth, differentiation, and metabolism.[16] Dysregulation of RTK signaling is a hallmark of many cancers.[16]

Sunitinib exerts its anticancer effects by inhibiting several RTKs, including Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][15][17][18][19] This inhibition blocks downstream signaling pathways, thereby impeding tumor angiogenesis and proliferation.[1][17]

Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway

The binding of a ligand (e.g., a growth factor) to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-MAPK and PI3K-Akt pathways.[16]

Generalized RTK signaling cascade.

Sunitinib's Mechanism of Action on VEGFR and PDGFR Signaling

Sunitinib competitively binds to the ATP-binding pocket of the intracellular kinase domain of VEGFR and PDGFR, preventing their phosphorylation and subsequent activation of downstream signaling.[18] This leads to the inhibition of angiogenesis and tumor cell proliferation.

Inhibition of VEGFR and PDGFR signaling by Sunitinib.

This guide provides a foundational understanding of this compound for professionals in the fields of chemical synthesis and drug development. The detailed protocols and pathway diagrams offer valuable resources for further research and application.

References

- 1. researchgate.net [researchgate.net]

- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]

- 5. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 14. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 15. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ClinPGx [clinpgx.org]

Methodological & Application

Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate from ethyl 2,4-dimethylpyrrole-3-carboxylate

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate from ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. The primary method described is the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[4][5] The introduction of a formyl group onto the pyrrole ring at the 5-position is a critical step that enables further molecular elaborations. The Vilsmeier-Haack reaction is the preferred method for this transformation due to its efficiency and use of readily available reagents.[3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich pyrrole substrate.[1][2][6][7]

Reaction and Mechanism

The overall reaction is the formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate at the C5 position, which is the most nucleophilic site on the pyrrole ring.

Reaction Scheme:

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate + Vilsmeier Reagent → this compound

The Vilsmeier-Haack reaction proceeds in three main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][8]

-

Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.[6][8]

-

Hydrolysis: The iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[6][7][8]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the Vilsmeier-Haack reaction, compiled from various sources.

| Parameter | Value | Source |

| Reactants | ||

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 1.0 eq | [9] |

| N,N-Dimethylformamide (DMF) | 1.0 - 1.2 eq | [9] |

| Phosphoryl chloride (POCl₃) | 1.0 - 1.2 eq | [9] |

| Solvent | Dichloromethane (CH₂Cl₂) | [9] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [2][9] |

| Reaction Time | 4 hours | [9] |

| Workup | ||

| Quenching Solution | 10% Sodium Carbonate (Na₂CO₃) Solution | [9] |

| Yield | Not explicitly stated, but generally high for this reaction type. |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on common laboratory practices for the Vilsmeier-Haack reaction.

Materials:

-

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

10% aqueous Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ice-water bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (1.0 eq).

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add phosphoryl chloride (1.0 eq) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Add the solution of the pyrrole derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for approximately 4 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Upon completion of the reaction, carefully and slowly pour the reaction mixture into a beaker containing a cold 10% aqueous sodium carbonate solution (80 ml for a 0.015 mol scale reaction) with stirring.[9] Caution: This quenching step is exothermic.

-

Heat the resulting mixture to reflux for 30 minutes to ensure complete hydrolysis of the intermediate.[9]

-

Cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the initial CH₂Cl₂ used).[9]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation of the pyrrole substrate.

Safety Precautions

-

Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

The quenching of the reaction mixture is exothermic and releases HCl gas. Perform this step slowly and with caution in a well-ventilated area.

Conclusion

The Vilsmeier-Haack reaction is an effective method for the synthesis of this compound. The protocol provided, when followed with the appropriate safety measures, should provide a reliable route to this important pharmaceutical intermediate. Careful control of the reaction temperature during the formation of the Vilsmeier reagent and the subsequent formylation step is crucial for achieving a good yield and purity of the product.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of RTK Inhibitors Using Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Receptor Tyrosine Kinase (RTK) inhibitors, with a specific focus on the utilization of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate as a key starting material. The synthesis of Sunitinib, a potent multi-targeted RTK inhibitor, is presented as a primary example. These protocols are intended to guide researchers in the fields of medicinal chemistry and drug development.

Introduction

Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play a crucial role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention. Sunitinib is an oral, small-molecule, multi-targeted RTK inhibitor that has demonstrated significant efficacy in the treatment of various cancers, including metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST).[1][2] A key building block in the synthesis of Sunitinib and other pyrrole-containing RTK inhibitors is this compound.[3][4] This document outlines the synthetic route from this precursor to the final active pharmaceutical ingredient.

Chemical Synthesis Workflow

The synthesis of Sunitinib from this compound involves a multi-step process. The general workflow is depicted below.

References

- 1. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

Application Notes and Protocols for the Synthesis of Sunitinib Intermediate: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utilization of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the production of the multi-targeted tyrosine kinase inhibitor, Sunitinib. The following sections detail the synthetic pathway, experimental protocols, and relevant quantitative data, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

Sunitinib is a crucial oral medication for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1] Its synthesis relies on the efficient construction of a substituted pyrrole core, for which this compound serves as a vital building block.[2] This document outlines the multi-step synthesis of this intermediate and its subsequent conversion to Sunitinib, providing detailed experimental procedures and data to facilitate its application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of Sunitinib from this compound involves a three-step process following the formation of the pyrrole intermediate itself. The overall synthetic scheme can be summarized as follows:

-

Synthesis of this compound: This key intermediate can be prepared through various methods, with the Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation being a common approach.[3][4][5][6]

-

Hydrolysis: The ethyl ester of the pyrrole intermediate is hydrolyzed to the corresponding carboxylic acid.[7][8]

-

Amidation: The resulting carboxylic acid is then coupled with N,N-diethylethylenediamine to form the amide.[1]

-

Condensation: Finally, a condensation reaction with 5-fluoroindolin-2-one yields Sunitinib.[1][8]

Quantitative Data Summary